(E)-3-(3,4-dimethoxyphenyl)-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-22(2)17-9-10-19-16(21-17)12-20-18(23)8-6-13-5-7-14(24-3)15(11-13)25-4/h5-11H,12H2,1-4H3,(H,20,23)/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMSAWMBZHLUEE-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)C=CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Attributes:
- Core Structure : The (E)-acrylamide scaffold ensures planarity, facilitating π-π stacking and hydrogen-bonding interactions with target proteins.
- Substituents: 3,4-Dimethoxyphenyl group: Enhances lipophilicity and membrane permeability while contributing to electron-donating effects. 4-(Dimethylamino)pyrimidin-2-ylmethyl group: Introduces basicity and hydrogen-bonding capacity via the pyrimidine ring and dimethylamino moiety.
Comparison with Similar Compounds
The compound belongs to a broader class of acrylamide derivatives with structural analogs differing in substituents on the phenyl ring and pyrimidine moiety. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Acrylamide Derivatives
Key Findings from Comparative Studies:
However, excessive methoxy substitution (e.g., 3,4,5-trimethoxyphenyl in ) may reduce solubility, limiting bioavailability . Pyrimidine Modifications: The 4-(dimethylamino)pyrimidine group in the target compound provides stronger basicity than the 4,6-dimethylpyrimidine in , which could improve interactions with ATP-binding pockets in kinases .
Spectroscopic and Physical Properties: Melting Points: The target compound’s melting point is expected to be lower than ’s analog (mp 256–258°C) due to reduced crystallinity from the dimethylamino group . NMR Shifts: The NHCO proton in the target compound resonates near δ 10.03 ppm (similar to ), confirming strong hydrogen-bonding capacity .
Kinase Selectivity: Pyridinylpyrimidine-containing analogs () exhibit nanomolar inhibition of EGFR kinase, implying the target compound’s pyrimidine-methylamine group may confer similar selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
